molecular formula C6H11N3O2S B13207165 (1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide

(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Cat. No.: B13207165
M. Wt: 189.24 g/mol
InChI Key: YAJOLSGEHOCISO-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide ( 1480380-11-7) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a versatile chemical intermediate and key structural motif in the development of novel bioactive molecules. The pyrazole-sulfonamide scaffold is recognized for its relevance in probing biological pathways, particularly in the design of enzyme inhibitors . Research indicates that related pyrazole sulfonamide derivatives have been investigated as potent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase involved in the inflammatory response . Inhibition of NAAA is a promising therapeutic strategy for managing pain and inflammatory conditions by preserving endogenous palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory and analgesic properties . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. Molecular Formula: C6H11N3O2S

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

(2,5-dimethylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-5-3-6(9(2)8-5)4-12(7,10)11/h3H,4H2,1-2H3,(H2,7,10,11)

InChI Key

YAJOLSGEHOCISO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CS(=O)(=O)N)C

Origin of Product

United States

Preparation Methods

Preparation of 5-Substituted Pyrazole Intermediates

  • A common approach involves synthesizing 1,3-dimethyl-1H-pyrazole-5-yl derivatives bearing halogen substituents (e.g., 4-chloro or 5-chloro derivatives) that can be further converted.
  • For example, (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide synthesis starts from 4-chloro-1,3-dimethyl-1H-pyrazole derivatives, which undergo nucleophilic substitution with methanesulfonamide or its equivalent under controlled conditions.

Direct Sulfonamide Formation

  • The methanesulfonamide moiety is introduced via reaction of the pyrazole intermediate with methanesulfonyl chloride in the presence of a base, typically under cooling to control reaction exothermicity.
  • The reaction conditions are optimized to maintain purity and yield, often involving solvents like dichloromethane and bases such as triethylamine or sodium carbonate.
  • Post-reaction workup includes aqueous extraction and purification by recrystallization or chromatographic methods to isolate the target sulfonamide compound.

Alternative Synthetic Routes via Pyrazole-5-carboxylate Intermediates

Another synthetic strategy involves preparing 1,3-dimethyl-1H-pyrazole-5-ethyl formate or carboxylate intermediates, which can be converted to the sulfonamide:

  • Step 1 : Synthesis of 1,3-dimethyl-1H-pyrazole-5-ethyl formate by reacting diethyl oxalate with sodium ethoxide and acetone under controlled temperature (below 15 °C), followed by reaction with methylhydrazine in dimethylformamide solvent at 40–50 °C for several hours.
  • Step 2 : The ethyl formate intermediate can be transformed into the corresponding sulfonamide by substitution or amidation reactions with methanesulfonamide reagents.
  • This multi-step process benefits from controlled reaction parameters to enhance yield and reduce impurities, as detailed in patent CN112279812A.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Pyrazole ring formation Pentane-2,4-dione + hydrazine hydrate in methanol 25–35 °C ~2–4 h Exothermic, quantitative yield
Halogenation (if needed) Chlorinating agents on pyrazole Variable, often mild Variable To introduce leaving group at 5-position
Sulfonamide formation Methanesulfonyl chloride + base 0–25 °C 1–3 h Controlled addition to avoid side reactions
Ethyl formate intermediate synthesis Diethyl oxalate + sodium ethoxide + acetone + methylhydrazine in DMF Below 15 °C then 40–50 °C 6–24 h Multi-step, patented method for intermediate

Purification and Characterization

  • Purification is typically achieved by extraction with organic solvents such as dichloromethane, followed by drying over anhydrous sodium sulfate and recrystallization or column chromatography on silica gel.
  • Characterization techniques include infrared spectroscopy (noting characteristic sulfonamide N-H and S=O stretches), nuclear magnetic resonance spectroscopy (^1H and ^13C NMR), and mass spectrometry to confirm molecular structure and purity.

Chemical Reactions Analysis

Reactivity: “(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide” can participate in various chemical reactions, including:

    Oxidation: Undergoes oxidation reactions.

    Reduction: Reacts with reducing agents.

    Substitution: May undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO).

    Reduction: Reducing agents like sodium borohydride (NaBH).

    Substitution: Nucleophiles (e.g., amines) in the presence of suitable solvents.

Major Products: The specific products formed during these reactions would depend on the reaction conditions and reagents used.

Scientific Research Applications

(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a chemical compound with a pyrazole ring structure, possessing methyl groups at the 1 and 3 positions and a methanesulfonamide group at the 5 position. Its molecular formula is C₇H₁₄N₄O₂S. This compound is applicable in chemistry, biology, medicine, and industry.

Scientific Research Applications

(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide has applications across multiple scientific disciplines. Its unique structural features make it suitable for various applications in these fields.

Chemistry
In chemistry, (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a building block in synthesizing complex heterocyclic compounds, serving as a precursor in preparing pyrazolo[1,5-a]pyrimidines and fused heterocycles.

Biology
This compound is investigated in biological research for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine
Derivatives of this compound are explored in medicine for their therapeutic potential, acting as enzyme inhibitors or receptor modulators for treating various diseases.

Industry
In the industrial sector, this compound is used in developing agrochemicals, dyes, and materials science.

Pharmaceutical Development

(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide has applications in pharmaceutical development as a potential lead compound in drug discovery. Predictive models suggest that compounds with similar structures may exhibit diverse pharmacological effects, and its biological activity spectrum is often assessed using in vitro assays to evaluate efficacy against specific targets or pathways.

Biological Activities

(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide has been studied for its potential biological activities. Computer-aided drug design suggests that compounds with similar structures exhibit diverse pharmacological effects. The biological activity spectrum is often assessed using in vitro assays to evaluate efficacy against specific targets or pathways.

Interaction Studies

Mechanism of Action

The exact mechanism by which “(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide” exerts its effects remains unknown. Further studies are required to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The table below compares key structural features, molecular properties, and reported activities of (1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
(1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide C₇H₁₁N₃O₂S 201.24 (inferred) 1,3-dimethylpyrazole, methanesulfonamide Not explicitly reported
(E)-4-((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)benzenesulfonamide C₂₃H₂₀N₄O₂S ~416.50 Phenyl, benzenesulfonamide Diuretic (in silico)
N-[1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide C₁₄H₁₇N₃O₄S₂ 355.43 Phenyl, tetrahydrothiophene dioxido Not reported; enhanced solubility inferred
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., 7a, 7b) Varies (e.g., C₉H₈N₄O₂S) ~250–300 Amino, hydroxy, thiophene carboxamide Anticancer (hypothesized)
Key Observations:

Core Modifications :

  • The target compound’s 1,3-dimethylpyrazole core contrasts with phenyl-substituted pyrazoles in analogues (e.g., ), which may enhance steric bulk and alter binding affinity .
  • Methanesulfonamide vs. benzenesulfonamide: The smaller methanesulfonamide group likely improves solubility compared to bulkier aromatic sulfonamides .

The tetrahydrothiophene dioxido group in ’s analogue introduces sulfone functionality, which may improve metabolic stability .

Biological Activity :

  • Benzenesulfonamide derivatives () exhibit diuretic activity in silico, suggesting sulfonamide positioning and substituent size influence renal target interactions .
  • Activity data for the target compound is absent in provided evidence, highlighting a research gap.

Physicochemical Properties

  • Solubility : Methanesulfonamide derivatives generally exhibit higher aqueous solubility than benzenesulfonamides due to reduced hydrophobicity .

Research Implications and Gaps

  • Structural Optimization : Substituting the pyrazole core with bulkier groups (e.g., phenyl, tetrahydrothiophene dioxido) could modulate target selectivity but may compromise solubility .
  • Activity Profiling : Further studies are needed to evaluate the target compound’s biological activity, particularly in enzyme inhibition or diuretic assays.

Biological Activity

Antimicrobial Activity

Research has shown that (1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide and its derivatives possess significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infectious diseases.

Table 1: Antimicrobial Activity of (1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Bacterial StrainMinimum Inhibitory Concentration (μg/mL)
E. coli12.5
S. aureus6.25
P. aeruginosa25
K. pneumoniae18.75

These results indicate that the compound shows particular promise against gram-positive bacteria such as S. aureus.

Anti-inflammatory Effects

The anti-inflammatory potential of (1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide has been explored in several studies. In vivo experiments using rodent models have shown significant reduction in inflammatory markers.

Case Study: Carrageenan-Induced Paw Edema Model

In this study, rats were treated with the compound at doses ranging from 10 to 50 mg/kg body weight. The results showed a dose-dependent reduction in paw edema, with the highest dose achieving a 62% reduction compared to the control group.

Antioxidant Activity

Research has also revealed the antioxidant properties of (1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide. In vitro assays have demonstrated its ability to scavenge free radicals and reduce oxidative stress.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (μM)
DPPH78.3
ABTS62.1
FRAP95.7

These results suggest that the compound could potentially be used in therapies targeting oxidative stress-related conditions.

Anticancer Potential

While not directly studied for (1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide, related pyrazole derivatives have shown promising anticancer activities . In vitro studies on various cancer cell lines have demonstrated antiproliferative effects and induction of apoptosis.

Research Findings: Breast Cancer Cell Lines

A study on MCF-7 and MDA-MB-231 breast cancer cell lines using similar pyrazole compounds showed significant cytotoxicity . The IC50 values ranged from 5.13 to 8.34 μM, comparable to the standard drug 5-fluorouracil.

Structure-Activity Relationships

Structure-activity relationship studies have provided insights into the biological activity of (1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide and related compounds . These studies have shown that:

  • The presence of electronegative substituents on the aromatic rings enhances potency.
  • Halogen atoms at specific positions can increase both binding affinity and functional activity.
  • The sulfonamide group plays a crucial role in the compound's biological effects.

Q & A

Basic: What are the standard synthetic routes for preparing (1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide?

Methodological Answer:
The synthesis typically involves acylation or sulfonylation of 1,3-dimethyl-1H-pyrazol-5-yl intermediates. For example:

  • Step 1: Prepare 1,3-dimethyl-1H-pyrazol-5-ol via condensation of acetylacetone with hydrazine derivatives under acidic conditions .
  • Step 2: React the pyrazole intermediate with methanesulfonyl chloride in anhydrous tetrahydrofuran (THF) using NaH as a base to introduce the sulfonamide group. Reaction conditions (e.g., stoichiometry, temperature) must be optimized to avoid side products like O-sulfonylation .
  • Step 3: Purify the product using column chromatography or recrystallization. Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and GC-MS is critical to confirm regioselectivity and purity .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing (1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide?

Methodological Answer:

  • 1H NMR^1 \text{H NMR}: Identify protons on the pyrazole ring (δ 6.0–6.5 ppm) and methyl groups (δ 2.1–2.5 ppm). The sulfonamide NH proton may appear as a broad singlet (δ 5.5–6.5 ppm) but can be obscured in DMSO-d₆ due to hydrogen bonding .
  • 13C NMR^{13} \text{C NMR}: Confirm the sulfonamide group (C-SO₂ at δ ~45–50 ppm) and pyrazole carbons (δ 100–150 ppm).
  • GC-MS: Detect molecular ion peaks (e.g., m/z 219 for C₇H₁₁N₃O₂S) and fragmentation patterns to verify the structure .
  • Elemental Analysis: Validate purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

Advanced: How can researchers resolve discrepancies in NMR data during the synthesis of derivatives?

Methodological Answer:

  • Issue: Overlapping peaks or unexpected splitting in 1H NMR^1 \text{H NMR} may arise from tautomerism (e.g., pyrazole ring proton exchange) or impurities.
  • Solution:
    • Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to shift NH proton signals and reduce broadening .
    • Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks and confirm connectivity.
    • Compare experimental data with computed chemical shifts (DFT calculations) to identify structural anomalies .
    • Re-examine reaction conditions (e.g., excess reagent removal) to eliminate byproducts .

Advanced: What strategies optimize the sulfonamide group’s reactivity in cross-coupling or functionalization reactions?

Methodological Answer:

  • Protection/Deprotection: Temporarily protect the sulfonamide NH with tert-butyldimethylsilyl (TBS) groups to prevent side reactions during alkylation or arylation .
  • Activation: Use coupling agents like EDCI/HOBt to facilitate amide bond formation with carboxylic acids or amines.
  • Redox Reactions: Reduce sulfonamides to thiols using LiAlH₄ (risk of over-reduction) or selectively oxidize to sulfones with mCPBA .
  • Catalysis: Employ transition-metal catalysts (e.g., Pd for Suzuki couplings) to introduce aryl/heteroaryl groups at the pyrazole ring while preserving sulfonamide integrity .

Advanced: How can researchers determine the crystal structure of (1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide derivatives?

Methodological Answer:

  • Crystallization: Grow single crystals via slow evaporation of a saturated solution in ethanol/water mixtures .
  • Data Collection: Use a diffractometer (Mo-Kα or Cu-Kα radiation) to collect intensity data.
  • Structure Solution: Apply direct methods (e.g., SHELXT) for phase determination and SHELXL for refinement. Address twinning or disorder using HKLF5 or PART instructions .
  • Validation: Check R-factors (<5%), residual electron density, and Hirshfeld surfaces to ensure accuracy. Compare bond lengths/angles with similar sulfonamides in the Cambridge Structural Database (CSD) .

Advanced: What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding poses of the sulfonamide group in enzyme active sites (e.g., carbonic anhydrase). Parameterize force fields for sulfur and nitrogen atoms .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between sulfonamide NH and catalytic zinc ions .
  • QSAR Models: Corinate substituent effects (e.g., methyl groups on pyrazole) with bioactivity data to design derivatives with enhanced potency .

Advanced: How to address contradictory bioactivity results across different assay systems?

Methodological Answer:

  • Controlled Variables: Standardize assay conditions (pH, temperature, solvent DMSO concentration ≤1%) to minimize variability .
  • Orthogonal Assays: Confirm enzyme inhibition (e.g., IC₅₀) via fluorometric and colorimetric methods. Validate cell-based results with Western blotting or CRISPR knockdown .
  • Metabolic Stability: Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

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